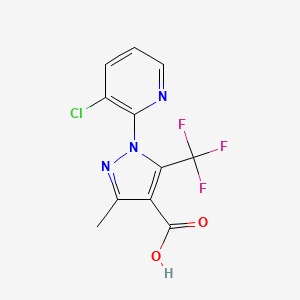amino)acetate](/img/structure/B13205557.png)
Chloromethyl2-([(tert-butoxy)carbonyl](methyl)amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl2-((tert-butoxy)carbonylamino)acetate is a chemical compound with the molecular formula C8H14ClNO4 and a molecular weight of 223.66 g/mol . It is commonly used in organic synthesis, particularly in the protection of amines. The compound is known for its stability and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl2-((tert-butoxy)carbonylamino)acetate typically involves the protection of amines using the tert-butoxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C or using 4-dimethylaminopyridine (DMAP) as the base in acetonitrile solution .
Industrial Production Methods
Industrial production methods for Chloromethyl2-((tert-butoxy)carbonylamino)acetate involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl2-((tert-butoxy)carbonylamino)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chloromethyl2-((tert-butoxy)carbonylamino)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Chloromethyl2-((tert-butoxy)carbonylamino)acetate involves the protection of amines through the formation of a stable carbamate linkage. The tert-butoxycarbonyl group is added to the amine, preventing unwanted reactions during subsequent synthetic steps. The protected amine can later be deprotected under acidic conditions, regenerating the free amine for further reactions .
Comparación Con Compuestos Similares
Chloromethyl2-((tert-butoxy)carbonylamino)acetate is unique due to its stability and versatility in protecting amines. Similar compounds include:
Chloromethyl2-((tert-butoxy)carbonylamino)propionate: Similar structure but with a propionate group instead of acetate.
Chloromethyl2-((tert-butoxy)carbonylamino)butyrate: Contains a butyrate group, offering different reactivity and properties.
Chloromethyl2-((tert-butoxy)carbonylamino)valerate: Features a valerate group, used in specific synthetic applications.
These compounds share similar protective functions but differ in their reactivity and applications based on the nature of the ester group.
Propiedades
Fórmula molecular |
C9H16ClNO4 |
|---|---|
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
chloromethyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11(4)5-7(12)14-6-10/h5-6H2,1-4H3 |
Clave InChI |
BPZZHPHSYBNJQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC(=O)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid](/img/structure/B13205477.png)
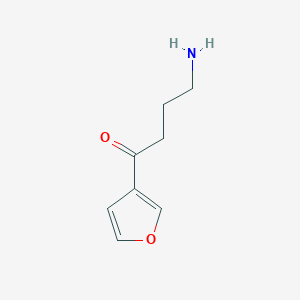

![8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205497.png)
![5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13205508.png)
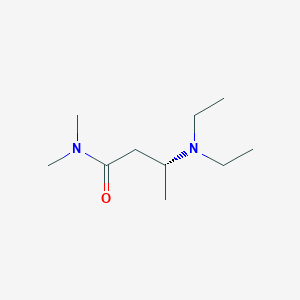
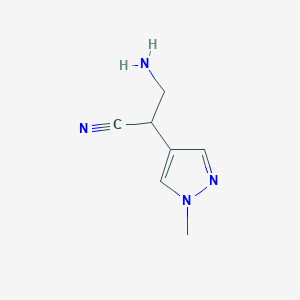
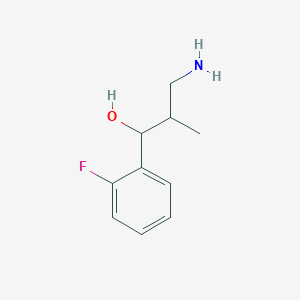
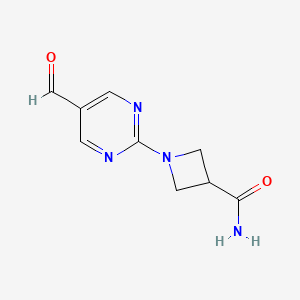

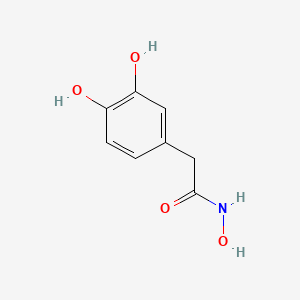
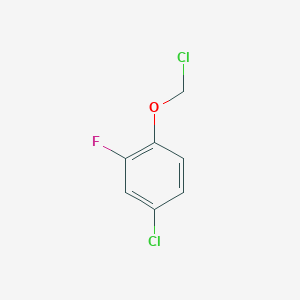
![Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13205563.png)
